molecular formula C34H24O5 B3030669 Selaginellin

Selaginellin

Cat. No.: B3030669
M. Wt: 512.5 g/mol
InChI Key: SJSFYXIEVFIZJC-UHFFFAOYSA-N
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Description

Selaginellin is a structurally unique natural pigment exclusively found in the genus Selaginella (spikemosses). First isolated in 2007 from Selaginella sinensis , it features an alkynyl phenol core with p-quinone methide functionalities, a rare combination in natural products . This compound class exhibits diverse bioactivities, including antioxidant, anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory properties . Over 110 this compound derivatives (e.g., selaginellins A–W, selaginpulvilins A–L) have been identified, varying in substituents and fused ring systems . Their biosynthesis involves polyketide synthases (PKS), deriving from orsellinic acid precursors .

Properties

IUPAC Name

4-[[3-(hydroxymethyl)-6-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethynyl]phenyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24O5/c35-21-26-10-20-31(23-4-13-28(37)14-5-23)34(32(26)19-3-22-1-11-27(36)12-2-22)33(24-6-15-29(38)16-7-24)25-8-17-30(39)18-9-25/h1-2,4-18,20,35-38H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSFYXIEVFIZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C=CC(=C3C#CC4=CC=C(C=C4)O)CO)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Selaginellins can be synthesized through various methods, including total synthesis and biomimetic synthesis. The total synthesis involves constructing the polyphenolic skeletons from simpler organic molecules, often using palladium-catalyzed coupling reactions . Biomimetic synthesis, on the other hand, mimics the natural biosynthetic pathways of the compound, often involving oxidative coupling reactions .

Industrial Production Methods: Industrial production of selaginellins is still in its nascent stages due to the complexity of their structures. advances in synthetic organic chemistry and biotechnology hold promise for scalable production methods in the future .

Chemical Reactions Analysis

Biosynthetic Pathways and Key Reactions

Selaginellins are biosynthesized through oxidative and cyclization reactions. A notable example is selagintamarlin A (compound 1 ), derived from selaginellin O (compound 10 ) via:

  • Oxidation : Formation of intermediate I through oxidative modification.

  • Hydration : Conversion of intermediate I to II via water addition.

  • Cyclization : Attack of the C7–OH group on the triple bond of intermediate II , yielding a stable 1H-2-benzopyran core .

This pathway highlights the role of alkynyl and p-quinone methide groups in driving regioselective cyclization.

Table 1: Key Biosynthetic Steps for Selagintamarlin A

StepReaction TypePrecursorProductReference
1OxidationThis compound OIntermediate I
2HydrationIntermediate I Intermediate II
3CyclizationIntermediate II Selagintamarlin A

Enzyme Inhibition Mechanisms

Selaginellins interact with enzymes through non-covalent binding, inhibiting critical biological processes:

  • Phosphodiesterase-4 (PDE4D2) Inhibition :

    • Selagintamarlin A exhibits an IC₅₀ of 40 nM , 20-fold more potent than rolipram .

    • Mechanism involves competitive binding to the catalytic site, disrupting cAMP hydrolysis.

  • Tubulin Polymerization Inhibition :

    • Selagintamarlin A reduces microtubule assembly rate and final polymer mass in a dose-dependent manner .

    • At 20 μM, polymerization inhibition reaches 65% compared to controls .

Table 2: Enzyme Inhibition Profiles of Selaginellins

CompoundTarget EnzymeIC₅₀/ActivityMechanismReference
Selagintamarlin APDE4D240 nMCompetitive inhibition
Selagintamarlin ATubulin20 μM (65% inhibition)Destabilizes microtubules
This compound BApoptosis regulatorsN/A↑ Bax/Bcl-2 ratio, caspase-3 cleavage

Structural Modifications and Reactivity

Structural variations in selaginellins dictate their reactivity:

  • Selaginpulvilin E (compound 2 ) differs from selaginpulvilins A–D by replacing a hydroxymethyl group with a hydroxyl, altering hydrogen-bonding capacity .

  • This compound B (C₃₄H₂₄O₄) features a conjugated aromatic system, enhancing π–π stacking with protein targets like Bcl-2 .

Molecular Interactions and Binding Studies

  • This compound B binds apoptotic proteins via:

    • Hydrophobic interactions with Bcl-2’s BH3 domain.

    • Hydrogen bonding with Asp108 and Arg109 residues (MD simulation ΔG = −8.2 kcal/mol) .

  • Selagintamarlin A shows HMBC correlations (e.g., H-17 to C-7) confirming its 1H-2-benzopyran core .

NMR Spectral Signatures of Key Reactions

Characteristic NMR shifts confirm reaction outcomes:

  • Selagintamarlin A : δH 7.40 (alkenyl proton), δC 89.2 (C-7 quaternary carbon) .

  • This compound O : δH 8.59 (22-OH), δC 172.6 (formyl group) .

Table 3: NMR Data for Reaction Intermediates

CompoundδH (ppm)δC (ppm)Key Functional GroupReference
Selagintamarlin A7.40 (s, 1H)89.2Pyran ring
This compound O8.59 (br, 1H)172.6Formyl group

Scientific Research Applications

Antidiabetic Properties

Selaginellins have been shown to exhibit notable inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. Research indicates that certain derivatives of selaginellin possess moderate inhibitory activity against this enzyme, with IC50 values ranging from 2.04 to 4.00 μM . This property suggests a potential role for selaginellins in managing diabetes by slowing glucose absorption.

Anticancer Activity

The anticancer properties of selaginellins have been explored in various studies. Specifically, selaginellins from Selaginella tamariscina have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents . For instance, one study highlighted the ability of these compounds to induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Hepatoprotective Effects

Selaginellins have also been studied for their hepatoprotective properties. They inhibit cytochrome P450 enzymes and uridine 5'-diphosphoglucuronosyltransferase isoforms, which are crucial in drug metabolism and detoxification processes . This inhibition may help mitigate drug-induced liver damage and enhance the safety profile of co-administered medications.

Enzyme Inhibition

The inhibitory effects of selaginellins on various enzymes are significant for understanding their therapeutic potential. For example, this compound and its derivatives have shown medium inhibitory potential against several cytochrome P450 isoforms (CYP2C9, CYP2J2) and UGT enzymes . Such interactions are critical for predicting possible herb-drug interactions and optimizing pharmacotherapy.

Antimicrobial Activity

Research has identified antimicrobial properties associated with selaginellins, making them candidates for developing new antimicrobial agents . Their effectiveness against various pathogens suggests they could be utilized in treating infections or as preservatives in food products.

Natural Dyes

Selaginellins are also being explored for their potential as natural colorants due to their vibrant pigments . These compounds can serve as eco-friendly alternatives to synthetic dyes in textiles and cosmetics, aligning with the growing demand for sustainable products.

Biopesticides

The antimicrobial properties of selaginellins may extend to agricultural applications as biopesticides. Their ability to inhibit fungal growth could be harnessed to protect crops without the adverse effects associated with chemical pesticides.

Case Studies and Research Findings

StudyFocusKey Findings
Qin et al., 2023Antidiabetic activityIsolated new derivatives with α-glucosidase inhibition (IC50 values: 2.04 - 4.00 μM)
Researchgate StudyAnticancer effectsDemonstrated cytotoxicity against various cancer cell lines
MDPI StudyHepatoprotective effectsInhibition of CYP450 enzymes suggests reduced drug interactions
RSC AdvancesNatural dye applicationsExplored potential use of selaginellins as eco-friendly dyes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biflavonoids (e.g., Amentoflavone, Isocryptomerin)

Biflavonoids are dimeric flavonoids prevalent in Selaginella species. While structurally distinct from selaginellins, they share overlapping bioactivities:

  • Amentoflavone : Exhibits antifungal activity against Candida albicans and anti-proliferative effects in cancer cells (e.g., HepG2) .
  • Isocryptomerin : From S. tamariscina, shows antibacterial activity against Staphylococcus aureus without hemolytic effects .

Key Differences :

Feature Selaginellins Biflavonoids
Core Structure Alkynyl phenol + p-quinone methide Dimeric flavone units
Antioxidant Activity Moderate to strong (IC₅₀: 4–10 µM) Strong (IC₅₀: 2–5 µM)
Anticancer Mechanism Mitochondrial disruption, ROS induction Apoptosis via caspase activation

Other this compound Derivatives

This compound S and Selagintamarlin A
  • This compound S : A fluorene-core derivative from S. moellendorffii with anti-hepatitis B virus activity (IC₅₀ = 0.026 µg/mL for HBsAg inhibition) .
  • Selagintamarlin A : Features a 1H-2-benzopyran core and inhibits tubulin polymerization (IC₅₀ = 2.8 µM), a mechanism absent in parent this compound .
Selaginpulvilins
  • Selaginpulvilin B : Inhibits phosphodiesterase-4 (PDE4) (IC₅₀ = 0.7 µM), relevant for treating neurodegenerative diseases .

Structural-Activity Relationship (SAR) :

  • Hydroxyl groups at C-4 and C-4' enhance antioxidant and sEH inhibitory activity .
  • Methoxy substitutions improve metabolic stability but reduce enzyme affinity .

Bioactivity Comparison

Enzyme Inhibition

Compound Target Enzyme IC₅₀ (µM) Mechanism
This compound A Soluble epoxide hydrolase (sEH) 3.1 ± 0.1 Non-competitive
This compound B sEH 8.2 ± 2.2 Non-competitive
Amentoflavone Cytochrome P450 (CYP) 5.4 Competitive

Anticancer Activity

Compound Cell Line IC₅₀ (µM) Mechanism
This compound C HeLa 1.5 ROS induction
Synthetic 2h HeLa 0.8 HIF-1 inhibition
Amentoflavone HepG2 3.2 Caspase-3 activation

Biological Activity

Selaginellin, a bioactive compound derived from the genus Selaginella, has garnered significant attention in recent years for its diverse biological activities. This article provides an in-depth exploration of the biological activities associated with this compound, including anticancer, antidiabetic, antimicrobial, and antioxidant properties.

Overview of this compound

Selaginellins are a group of polyphenolic compounds predominantly found in various species of the ancient plant genus Selaginella. Since their discovery, over 110 different selaginellins have been identified, showcasing a range of structural variations and biological activities. The most studied species include Selaginella tamariscina and Selaginella pulvinata.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study highlighted that this compound B induces apoptosis and autophagy in pancreatic cancer cells through the JAK2/STAT3 signaling pathway . Another investigation demonstrated that selaginellins from Selaginella tamariscina inhibited cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting potential interactions with chemotherapeutic agents .

Case Study: Inhibition of Cytochrome P450

The inhibitory effects of selaginellins on various cytochrome P450 isoforms were evaluated. The results are summarized in Table 1:

Enzyme Substrate IC50 (μM) Effect
CYP1A2Phenacetin>25Low
CYP2C9Tolbutamide0.5Moderate
CYP2J2Astemizole0.9Moderate
CYP2A6Coumarin>25Low

This table illustrates the varying degrees of inhibition across different enzymes, highlighting the selective nature of this compound's bioactivity.

Antidiabetic Activity

Selaginellins also exhibit promising antidiabetic effects. A recent study isolated three new derivatives from Selaginella pulvinata, which showed moderate inhibition against α-glucosidase with IC50 values ranging from 2.04 to 4.00 μM . This suggests that selaginellins may serve as potential therapeutic agents for managing diabetes by regulating glucose metabolism.

Antimicrobial Activity

The antimicrobial properties of selaginellins have been extensively documented. They have shown effectiveness against various pathogens, including bacteria and fungi. The structural diversity among different selaginellins contributes to their broad-spectrum antimicrobial activity, making them candidates for further pharmaceutical development.

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's biological profile. Studies indicate that selaginellins possess strong free radical scavenging abilities, which can protect cells from oxidative stress and related diseases . This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.

Q & A

What are the standard protocols for isolating and purifying selaginellin derivatives from Selaginella species?

Level: Basic
Answer:
Isolation typically involves solvent extraction (e.g., methanol) followed by chromatographic techniques. Column chromatography (CC) with silica gel and gradient elution (e.g., petrol ether/acetone) is standard for preliminary separation . Further purification uses preparative thin-layer chromatography (PTLC) or HPLC. Key steps:

  • Solvent partitioning to remove non-polar impurities.
  • Fraction screening via TLC or LC-MS to target this compound-rich fractions.
  • Structural confirmation via NMR (¹H, ¹³C, DEPT, HSQC, HMBC) and HRMS .
    Reference:

How is structural elucidation of novel selaginellins performed, particularly for resolving stereochemistry?

Level: Basic
Answer:
High-field NMR (e.g., 800 MHz) and 2D experiments (COSY, ROESY, HMBC) are critical for assigning connectivity and stereochemistry . For absolute configuration:

  • Electronic Circular Dichroism (ECD) with time-dependent density functional theory (TD-DFT) calculations .
  • X-ray crystallography if suitable crystals are obtained (challenging due to selaginellins’ amorphous nature) .
    Reference:

What are the major challenges in the total synthesis of selaginellins, and how are they addressed?

Level: Advanced
Answer:
Key challenges include steric hindrance from polycyclic skeletons and instability of para-quinone methide intermediates . Strategies:

  • Biomimetic synthesis via sequential oxidations and intramolecular cyclization .
  • Retrosynthetic analysis focusing on diaryl acetylene precursors .
  • Use of dirhodium catalysts for asymmetric synthesis of intermediates .
    Reference:

How can molecular networking enhance the discovery of novel this compound derivatives?

Level: Advanced
Answer:
MS/MS molecular networking dereplicates known compounds and prioritizes novel structures by clustering similar fragmentation patterns . Steps:

  • LC-MS/MS data acquisition of Selaginella extracts.
  • GNPS platform analysis to generate molecular families.
  • Targeted isolation of clusters lacking database matches .
    Reference:

What in vitro assays are recommended for evaluating selaginellins’ cytotoxic activity?

Level: Basic
Answer:

  • MTT assay for IC₅₀ determination (e.g., HeLa, SMMC-7721 cells) .
  • Apoptosis markers : Caspase-3 activation, Annexin V staining.
  • Metastasis inhibition : Transwell migration assays .
    Reference:

How can researchers investigate the mechanism of selaginellins in modulating signaling pathways like JAK2/STAT3?

Level: Advanced
Answer:

  • Western blotting to assess protein phosphorylation/expression (e.g., p-STAT3) .
  • siRNA knockdown of target genes (e.g., STAT3) to confirm pathway involvement.
  • Transcriptomics (RNA-seq) to identify downstream regulated genes .
    Reference:

How should structural contradictions in this compound derivatives (e.g., NMR discrepancies) be resolved?

Level: Advanced
Answer:

  • Solvent effects : Re-record NMR in deuterated solvents matching original conditions (e.g., acetone-d₆ vs. DMSO-d₆) .
  • Dynamic effects : Assess tautomerism via variable-temperature NMR .
  • Comparative analysis with synthetic analogues or published data .
    Reference:

What quality control markers are validated for Selaginella tamariscina extracts?

Level: Basic
Answer:

  • UHPLC-QQQ-MS quantifies this compound and this compound A as primary markers .
  • NMR fingerprinting to detect batch-to-batch variability.
  • Bioactivity correlation : Link marker abundance to cytotoxic/antioxidant activity .
    Reference:

How can selaginellins’ antioxidant and cytotoxic activities be balanced in experimental design?

Level: Advanced
Answer:

  • Dose-response curves to identify non-toxic antioxidant concentrations.
  • Dual assays : ABTS/FRAP for antioxidant activity paired with MTT for cytotoxicity .
  • ROS modulation : Measure intracellular ROS levels (e.g., DCFH-DA assay) to assess pro-oxidant vs. antioxidant effects .
    Reference:

What computational tools support the study of this compound biosynthesis?

Level: Advanced
Answer:

  • Retrobiosynthetic analysis to propose pathways from acetyl-CoA/malonate precursors .
  • Quantum chemistry calculations (e.g., DFT) to model cyclization/oxidation steps .
  • Gene cluster mining in Selaginella genomes to identify P450s/polyketide synthases .
    Reference:

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.